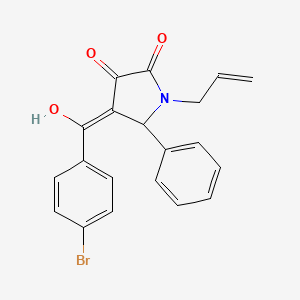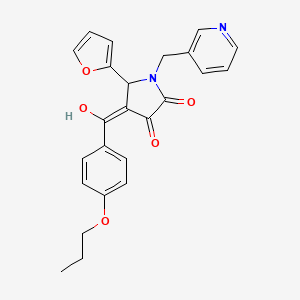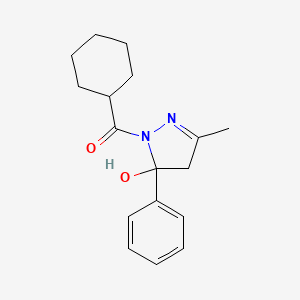
1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrrolones and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exhibits potent anti-inflammatory and antioxidant activities. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models. Furthermore, this compound has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the development of more water-soluble derivatives of this compound to improve its bioavailability. Furthermore, research can be conducted to investigate the potential applications of this compound in the treatment of other diseases such as diabetes and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-bromobenzoyl chloride with allylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,3-cyclohexanedione in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product.
Applications De Recherche Scientifique
1-allyl-4-(4-bromobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inducing cell death in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-2-12-22-17(13-6-4-3-5-7-13)16(19(24)20(22)25)18(23)14-8-10-15(21)11-9-14/h2-11,17,23H,1,12H2/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYOCYOXGZDBQY-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)

![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
